8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
CAS No.:
Cat. No.: VC15353763
Molecular Formula: C26H29FN6O2
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H29FN6O2 |
|---|---|
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C26H29FN6O2/c1-18-7-6-8-19(15-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-11-13-32(14-12-31)21-10-5-4-9-20(21)27/h4-10,15H,11-14,16-17H2,1-3H3 |
| Standard InChI Key | IQZKHIJETSKYTJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=CC=C5F |
Introduction
The compound 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is a complex organic molecule belonging to the purine derivative class. It features a unique combination of functional groups, including a piperazine ring substituted with a 2-fluorophenyl group and a purine core modified with a 3-methylphenylmethyl group. This structural complexity suggests potential pharmacological activity, particularly in the modulation of biological systems.
Synthesis Methods
The synthesis of 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione likely involves multi-step organic synthesis techniques. Common approaches may include:
-
Step 1: Formation of the purine core.
-
Step 2: Introduction of the piperazine ring and its substitution with a 2-fluorophenyl group.
-
Step 3: Attachment of the 3-methylphenylmethyl group to the purine core.
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Biological Activity and Potential Applications
While specific biological activity data for 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is limited, compounds with similar structures have shown potential as pharmacological agents. The presence of a piperazine ring and fluorophenyl group often suggests activity in neurotransmitter modulation or other biological pathways.
Potential Applications
-
Pharmacological Agents: Potential use in developing drugs targeting specific biological pathways.
-
Research Tool: Useful in studying biological systems due to its unique structural features.
Research Findings and Future Directions
Experimental studies are essential to elucidate the exact biological mechanisms and therapeutic potentials of this compound. Techniques such as enzyme assays, cell culture studies, and in vivo experiments would provide valuable insights into its activity and safety profile.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Potential Biological Activity |
|---|---|---|---|
| 7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | C24H25FN6O4 | 480.5 g/mol | Anti-HIV, other therapeutic uses |
| 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide | C19H22FN7O3 | 415.4 g/mol | Potential pharmacological agent |
| 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | C26H29FN6O2 | Approximately 480 g/mol | Potential pharmacological agent |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume